ML RR-S2 CDA intermediate 1 is a synthetic compound classified as a cyclic dinucleotide and is recognized for its role as an agonist of the Stimulator of Interferon Genes (STING) pathway. This compound, with the CAS number 1638751-29-7, has garnered attention in immuno-oncology research due to its potential to stimulate immune responses against tumors. The molecular formula of ML RR-S2 CDA is and it has a molecular weight of approximately 919.06 g/mol .
The synthesis of ML RR-S2 CDA typically involves multi-step organic synthesis techniques that include the formation of cyclic dinucleotide structures. Specific methods may involve the use of dithio compounds and phosphoramidite chemistry to construct the cyclic backbone, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) of the final product .
The synthetic pathway often utilizes protected nucleotides that are sequentially deprotected and coupled under controlled conditions to achieve the desired cyclic structure. The use of specific reagents and catalysts is crucial in facilitating the formation of phosphodiester bonds characteristic of cyclic dinucleotides .
ML RR-S2 CDA features a complex structure characterized by a cyclic arrangement of nucleotides, which is essential for its biological activity. The dithio linkage in its structure enhances its stability and interaction with the STING receptor.
The compound's structural data can be represented through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the integrity of its cyclic dinucleotide framework. The specific stereochemistry at each position is critical for its function as an STING agonist .
ML RR-S2 CDA participates in several chemical reactions primarily related to its activation of the STING pathway. Upon administration, it interacts with STING proteins, leading to downstream signaling cascades that result in the production of type I interferons.
The binding mechanism involves conformational changes in the STING protein upon ligand binding, which facilitates its translocation from the endoplasmic reticulum to the Golgi apparatus. This process is crucial for activating downstream kinases such as Tank Binding Kinase 1 (TBK1), ultimately leading to interferon regulatory factor 3 activation and subsequent gene transcription .
The mechanism by which ML RR-S2 CDA exerts its effects involves the activation of innate immune responses through the STING pathway. When ML RR-S2 CDA binds to STING, it induces a signaling cascade that enhances the production of inflammatory cytokines and promotes T cell activation.
Experimental studies have demonstrated that administration of ML RR-S2 CDA leads to significant increases in anti-tumor T cell responses, contributing to tumor regression in various cancer models . This mechanism highlights its potential therapeutic applications in cancer immunotherapy.
ML RR-S2 CDA is typically presented as a white to off-white powder with high solubility in aqueous solutions, which is essential for its administration in biological systems.
The compound exhibits stability under physiological conditions but may be sensitive to extreme pH levels or prolonged exposure to light. Its purity and stability are critical for ensuring reproducibility in experimental settings .
Scientific Uses
ML RR-S2 CDA has significant potential in scientific research, particularly in immuno-oncology. Its ability to activate the STING pathway positions it as a promising candidate for developing novel cancer therapies aimed at enhancing anti-tumor immunity. Ongoing studies are exploring its efficacy in combination therapies and as an adjuvant in vaccine formulations .
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8